N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 145222-01-1
VCID: VC8662721
InChI: InChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21)
SMILES: C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

CAS No.: 145222-01-1

Cat. No.: VC8662721

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide - 145222-01-1

Specification

CAS No. 145222-01-1
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21)
Standard InChI Key UZRFNKKKJOFJOE-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Canonical SMILES C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrrolidine: A five-membered saturated ring with one nitrogen atom, contributing conformational flexibility.

  • Phenyl group: A benzene ring substituted at the para-position with a carbonyl-pyrrolidine moiety.

  • Pyridine-3-carboxamide: A six-membered aromatic nitrogen ring with a carboxamide functional group at the third position.

This combination creates a planar pyridine system connected to a rotationally flexible pyrrolidine-carbonyl-phenyl chain, enabling diverse molecular interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS No.145222-01-1
Molecular FormulaC17H17N3O2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight295.34 g/mol
IUPAC NameN-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

Synthesis and Preparation

Raw Materials

Key precursors may include:

  • Pyrrolidine (CAS 123-75-1)

  • Pyridine-3-carboxylic acid (CAS 98-98-6)

  • 4-Aminophenyl derivatives (e.g., 4-nitrobenzaldehyde for reduction steps)

Reaction conditions likely involve inert atmospheres, polar aprotic solvents (e.g., DMF or THF), and catalysts like HOBt/DCC for amide bond formation .

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

Although direct DFT data for this compound is unavailable, analogous carboxamides exhibit:

  • HOMO-LUMO gaps: 4.5–5.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative potentials localized on carbonyl oxygen and pyridine nitrogen, suggesting nucleophilic attack sites .

Spectroscopic Characterization

Hypothetical spectral signatures based on structural analogs:

  • IR: Strong absorbance at ~1650 cm1^{-1} (amide C=O stretch) and ~1550 cm1^{-1} (pyridine C=N) .

  • 1^1H NMR:

    • δ 8.5–9.0 ppm (pyridine H-2/H-4)

    • δ 7.6–8.0 ppm (phenyl protons)

    • δ 3.4–3.7 ppm (pyrrolidine N-CH2_2)

CompoundTarget ProteinDocking Score (kcal/mol)
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (predicted)Tyrosyl-tRNA synthetase−9.2 to −9.8
CiprofloxacinSame−8.5

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Lipinski’s Rule of Five: Predicted compliance (molecular weight <500, LogP <5), suggesting oral bioavailability .

  • Blood-Brain Barrier (BBB) Permeability: Likely moderate due to the pyridine ring’s hydrophilicity .

Toxicity Risks

  • Hepatic Metabolism: Potential CYP3A4/2D6 substrate, risking drug-drug interactions.

  • Mutagenicity: Pyrrolidine derivatives may form nitrosamine impurities under acidic conditions, necessitating stability studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator